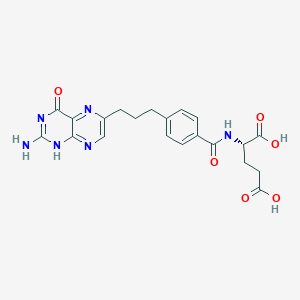
11-Deazahomofolic acid
Descripción
11-Deazahomofolic acid is a synthetic folate analog characterized by structural modifications in the pteridine ring system, specifically at the C9-N10 bridge region. Its synthesis involves replacing the nitrogen atom at position 11 of the homofolic acid scaffold with a carbon atom (a "deaza" modification), which alters electronic properties and binding affinity to folate-dependent enzymes . Early studies demonstrated its efficacy in inhibiting GARFTase, with derivatives like 10-methyl-11-deazahomofolic acid showing enhanced activity .
Propiedades
Número CAS |
119770-54-6 |
|---|---|
Fórmula molecular |
C21H22N6O6 |
Peso molecular |
454.4 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[3-(2-amino-4-oxo-3H-pteridin-6-yl)propyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H22N6O6/c22-21-26-17-16(19(31)27-21)24-13(10-23-17)3-1-2-11-4-6-12(7-5-11)18(30)25-14(20(32)33)8-9-15(28)29/h4-7,10,14H,1-3,8-9H2,(H,25,30)(H,28,29)(H,32,33)(H3,22,23,26,27,31)/t14-/m0/s1 |
Clave InChI |
MJHZEXKOLNBMAE-AWEZNQCLSA-N |
SMILES |
C1=CC(=CC=C1CCCC2=CN=C3C(=N2)C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O |
SMILES isomérico |
C1=CC(=CC=C1CCCC2=CN=C3C(=N2)C(=O)N=C(N3)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canónico |
C1=CC(=CC=C1CCCC2=CN=C3C(=N2)C(=O)N=C(N3)N)C(=O)NC(CCC(=O)O)C(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
11-Deazahomofolic acid; |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Research Findings and Clinical Implications
- Potency: 10-Methyl-11-deazahomofolic acid showed a 3-fold increase in GARFTase inhibition compared to the non-methylated analog in cell-free assays .
- Selectivity : this compound derivatives exhibit minimal cross-reactivity with DHFR, a common issue with traditional antifolates like methotrexate .
- Metabolic Stability : Modifications at C11 improve resistance to enzymatic cleavage, prolonging intracellular half-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


